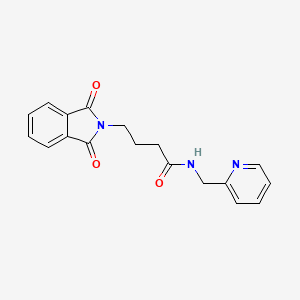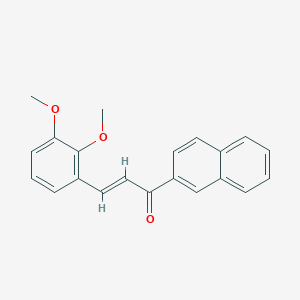
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP belongs to the class of chalcones, which are organic compounds that contain both a ketone and an enone functional group.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves its ability to react with ROS and induce apoptosis in cancer cells. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can selectively react with ROS, such as hydrogen peroxide and superoxide, to form a fluorescent product. This reaction also leads to the generation of reactive intermediates, such as quinones and semiquinones, which can induce oxidative stress and damage cellular components, such as DNA, proteins, and lipids. In cancer cells, 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can act as an antioxidant and protect cells from oxidative damage. At higher concentrations, 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can induce oxidative stress and damage cellular components. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its high selectivity for ROS. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can selectively react with ROS, such as hydrogen peroxide and superoxide, without reacting with other cellular components. This allows for the specific detection of ROS in cells and tissues. Another advantage of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its potential as an anticancer agent. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, and its mechanism of action involves the induction of apoptosis, which is a desirable outcome in cancer therapy.
One of the limitations of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its potential toxicity. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can induce oxidative stress and damage cellular components, which can lead to cell death. Therefore, careful optimization of the concentration and duration of exposure is required to minimize toxicity. Another limitation of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its potential interference with other cellular processes. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can modulate various signaling pathways, which can affect cell survival, proliferation, and apoptosis. Therefore, the specific effects of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one on these pathways need to be carefully studied.
Direcciones Futuras
There are several future directions for research on 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One direction is to optimize the synthesis method of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one to improve the yield and purity of the compound. Another direction is to study the specific effects of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one on various signaling pathways, such as the MAPK and PI3K/Akt pathways, in different cell types. This will help to elucidate the mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one and its potential applications in different pathological conditions. Another direction is to study the in vivo effects of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in animal models, which will help to evaluate its potential as a therapeutic agent. Finally, the development of new derivatives of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one with improved selectivity and efficacy is another future direction for research.
Métodos De Síntesis
The synthesis of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves the reaction between 2-naphthol and 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the aldehyde group of 2,3-dimethoxybenzaldehyde reacts with the hydroxyl group of 2-naphthol to form an intermediate product. This intermediate product then undergoes dehydration to form 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. The yield of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the main applications of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, and their levels are often elevated in various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can selectively react with ROS to form a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy.
Another application of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is as a potential anticancer agent. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves the induction of apoptosis, which is a programmed cell death process that is often dysregulated in cancer cells. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-20-9-5-8-16(21(20)24-2)12-13-19(22)18-11-10-15-6-3-4-7-17(15)14-18/h3-14H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYLJGPKWPDNFI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)


![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)
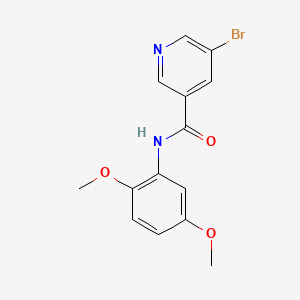
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
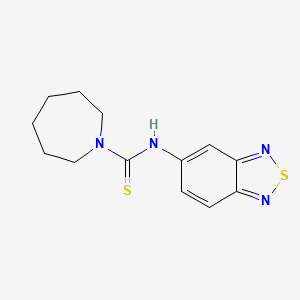
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
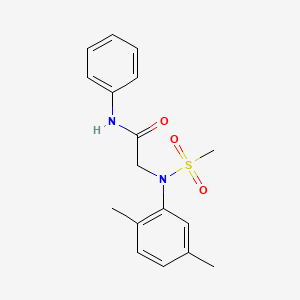
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
